
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C9H16OS2. This compound is characterized by the presence of a cyclohexanone ring substituted with a methyl group and two methylsulfanyl groups. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a base to introduce the methylsulfanyl groups. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
科学研究应用
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The methylsulfanyl groups can participate in nucleophilic or electrophilic reactions, while the ketone group can undergo various transformations. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
相似化合物的比较
Similar Compounds
3-(Methylsulfanyl)cyclohexan-1-one: Similar structure but lacks the additional methylsulfanyl group.
2-(Methylsulfanyl)cyclohexan-1-one: Similar structure with the methylsulfanyl group at a different position.
Cyclohexenone: A simpler structure with a double bond and no methylsulfanyl groups.
Uniqueness
3-Methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one is unique due to the presence of two methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
77412-93-2 |
|---|---|
分子式 |
C9H16OS2 |
分子量 |
204.4 g/mol |
IUPAC 名称 |
3-methyl-2,2-bis(methylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16OS2/c1-7-5-4-6-8(10)9(7,11-2)12-3/h7H,4-6H2,1-3H3 |
InChI 键 |
RTUFXHANQDMVOV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(=O)C1(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
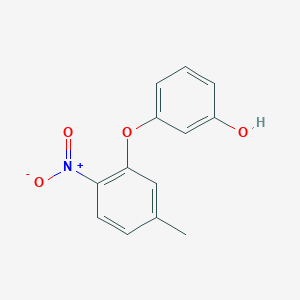
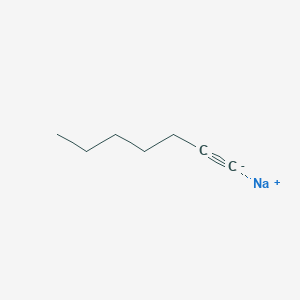
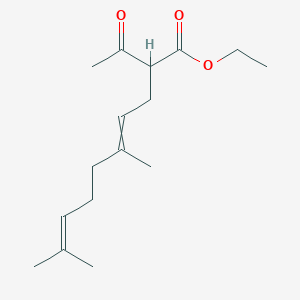
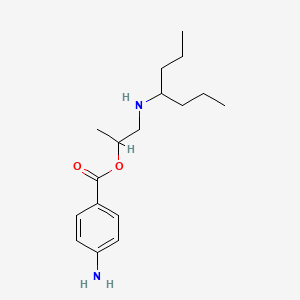

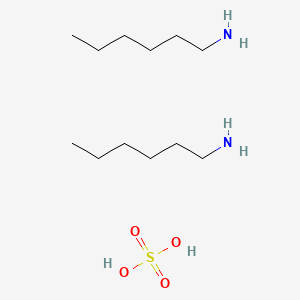
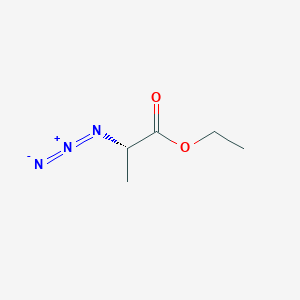
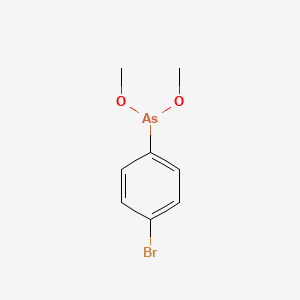

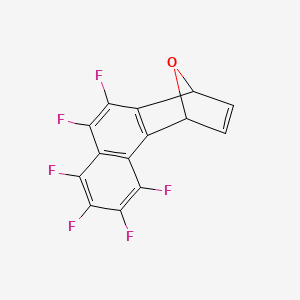
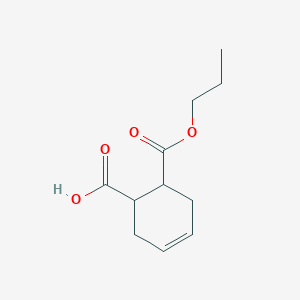
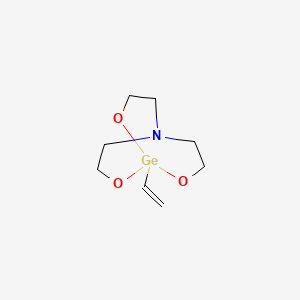
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)
